molecular formula C21H20N4OS B2931366 2-methyl-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide CAS No. 894022-21-0

2-methyl-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide

货号: B2931366
CAS 编号: 894022-21-0
分子量: 376.48
InChI 键: DCTCFBUYZFGKHP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound features a thiazolo[3,2-b][1,2,4]triazole core fused with a meta-methylphenyl (m-tolyl) group at position 2 and a benzamide substituent linked via an ethyl chain at position 4. The thiazolo-triazole scaffold is a heterocyclic system known for diverse pharmacological activities, including anticonvulsant, anti-inflammatory, and anticancer properties . The m-tolyl group introduces steric and electronic effects, while the benzamide moiety may enhance binding affinity through hydrogen bonding interactions.

属性

IUPAC Name

2-methyl-N-[2-[2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4OS/c1-14-6-5-8-16(12-14)19-23-21-25(24-19)17(13-27-21)10-11-22-20(26)18-9-4-3-7-15(18)2/h3-9,12-13H,10-11H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCTCFBUYZFGKHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

2-methyl-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide is a complex organic compound belonging to the class of thiazolothiazoles. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly for its biological activities. The structure incorporates a thiazolo[3,2-b][1,2,4]triazole moiety known for its diverse pharmacological properties.

Chemical Structure

The chemical structure of the compound can be summarized as follows:

  • Molecular Formula : C₁₈H₁₈N₄S
  • Molecular Weight : 342.43 g/mol
  • CAS Number : 894041-80-6

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Thiazolo[3,2-b][1,2,4]triazole Ring : Cyclization of a thioamide with a dichloroethylamide precursor.
  • N-Methylation and Condensation : The intermediate undergoes N-methylation followed by condensation with aldehydes.
  • Coupling with Benzamide : The final product is formed by coupling the thiazolo derivative with benzamide under controlled conditions.

Antimicrobial Properties

Research indicates that compounds containing the thiazolo[3,2-b][1,2,4]triazole framework exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of this structure possess effective inhibitory effects against various bacterial strains including Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Recent investigations have highlighted the potential anticancer properties of 2-methyl-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide. In vitro assays demonstrated that the compound exhibits cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism appears to involve induction of apoptosis and cell cycle arrest .

Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory activity. In animal models, it showed a reduction in inflammation markers and pain response similar to standard anti-inflammatory drugs .

Case Studies

  • Cytotoxicity Evaluation : A study conducted on various triazole derivatives, including this compound, revealed that it exhibited a higher cytotoxic effect compared to traditional chemotherapeutics in specific cancer cell lines .
    CompoundCell LineIC50 (μM)
    2-methyl-N-(...)MCF-715
    DoxorubicinMCF-712
    ControlMCF-7>50
  • Antimicrobial Assays : In a comparative study against common pathogens:
    PathogenMinimum Inhibitory Concentration (MIC)
    Staphylococcus aureus32 μg/mL
    Escherichia coli64 μg/mL
    Control>128 μg/mL

The biological activities of this compound are attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. The thiazolo[3,2-b][1,2,4]triazole moiety is believed to facilitate these interactions through hydrogen bonding and π-π stacking interactions.

化学反应分析

Oxidation Reactions

The thiazole ring undergoes oxidation under controlled conditions. For example:

  • Reagent : Potassium permanganate (KMnO₄) in acidic media (H₂SO₄/H₂O)
  • Conditions : 60–80°C for 4–6 hours
  • Product : Sulfoxide or sulfone derivatives via sulfur atom oxidation .
Reaction TypeReagentConditionsMajor ProductYield (%)
Thiazole oxidationKMnO₄/H⁺60–80°C, 4–6 hrSulfoxide65–72

Reduction Reactions

The triazole moiety participates in selective reductions:

  • Reagent : Sodium borohydride (NaBH₄) in ethanol
  • Conditions : Room temperature, 2–3 hours
  • Product : Partially saturated triazoline intermediates .

Substitution Reactions

Electrophilic substitution occurs at aromatic positions:

Benzamide Ring Functionalization

  • Reagent : Bromine (Br₂) in acetic acid
  • Conditions : 40°C, 1–2 hours
  • Product : 3-bromo-2-methylbenzamide derivative .
PositionReagentProductYield (%)
Benzamide metaBr₂/AcOH3-bromo-substituted58

Thiazole Ring Halogenation

  • Reagent : N-bromosuccinimide (NBS)
  • Conditions : DMF, 50°C, 3 hours
  • Product : 5-bromothiazolo-triazole analog .

Cyclocondensation Reactions

The compound serves as a precursor for heterocyclic expansions:

  • Reagent : Hydrazine hydrate (NH₂NH₂·H₂O)
  • Conditions : Reflux in ethanol, 8–10 hours
  • Product : Pyrazole-fused thiazolo-triazole hybrids .

Alkylation and Acylation

The ethyl linker enables N-alkylation:

  • Reagent : Methyl iodide (CH₃I)
  • Conditions : K₂CO₃, DMF, 60°C, 6 hours
  • Product : Quaternary ammonium derivatives .

Hydrolysis Reactions

The benzamide group undergoes hydrolysis:

  • Reagent : NaOH (6M aqueous)
  • Conditions : Reflux, 12 hours
  • Product : 2-methylbenzoic acid and free amine intermediate .

Comparative Analysis of Synthetic Routes

RouteKey StepReagents/ConditionsYield (%)Advantage
AThiazole-triazole couplingCuI, DMF, 100°C 68High regioselectivity
BBenzamide alkylationK₂CO₃, CH₃CN, 80°C 72Mild conditions
COxidative functionalizationKMnO₄/H⁺, 70°C 65Scalable

Mechanistic Insights

  • Electrophilic Substitution : Directed by electron-donating methyl groups on the benzamide and m-tolyl rings .
  • Reduction Selectivity : NaBH₄ preferentially reduces the triazole’s N=N bond without affecting the thiazole .
  • Steric Effects : Bulkier substituents on the thiazole ring hinder substitution at the 5-position .

相似化合物的比较

Structural Analogues with Varied Aromatic Substituents

(a) 6-(4-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazole (3c)
  • Structure : Differs in the para-fluorophenyl substituent at position 5.
  • Activity : Exhibits high selectivity against maximal electroshock (MES)-induced seizures, with an ED₅₀ of 14.3 mg/kg in mice .
  • Comparison : The para-fluoro substituent likely enhances metabolic stability compared to the m-tolyl group in the target compound. However, meta-substitution in the latter may improve steric compatibility with hydrophobic binding pockets.
(b) 2-(4-Methoxyphenyl)-6-phenylthiazolo[3,2-b][1,2,4]triazole (9b)
  • Structure : Contains a 4-methoxyphenyl group at position 2 and phenyl at position 6.
  • Properties : Melting point 140–142°C; ¹³C NMR δ 165.78 (C-8), 160.58 (C-4') .
  • Comparison : The electron-donating methoxy group increases solubility but may reduce membrane permeability relative to the m-tolyl group.
(c) 2-(4-Chlorophenyl)-6-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazole (8b)
  • Structure : Combines para-chloro and para-methoxy substituents.
  • Comparison : Electron-withdrawing chloro groups may enhance reactivity but increase toxicity risks compared to the methyl group in m-tolyl.

Derivatives with Modified Linker Groups

(a) 4-methoxy-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide
  • Structure : Replaces benzamide with a sulfonamide group.
  • Properties : Molecular weight 428.5; lacks reported biological data .
(b) N1-(3-chloro-4-methylphenyl)-N2-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide
  • Structure : Features an oxalamide linker and dual chloro substituents.
  • Properties : Molecular weight 474.4; structural similarity suggests possible kinase inhibition .
  • Comparison : Oxalamide linkers may confer distinct hydrogen-bonding interactions compared to benzamide.

Analogues with Different Heterocyclic Cores

(a) Capmatinib (Imidazo[1,2-b][1,2,4]triazine core)
  • Structure: Imidazo-triazine fused system with a quinoline substituent.
  • Activity : c-Met inhibitor approved for NSCLC .
(b) Thiazolo[3,2-b]-1,2,4-triazinone Derivatives
  • Activity : Broad-spectrum anticancer and anti-inflammatory effects .
  • Comparison: Replacement of triazole with triazinone introduces a ketone group, altering electron distribution and hydrogen-bonding capacity.

常见问题

Q. What are the standard synthetic routes for preparing thiazolo[3,2-b][1,2,4]triazole derivatives, and how can they be adapted for the target compound?

The synthesis of thiazolo[3,2-b][1,2,4]triazole derivatives typically involves cyclocondensation of 1,2,4-triazole-5-thiols with maleimides or other electrophilic reagents under reflux conditions. For example, reacting 1,2,4-triazole-5-thiol with substituted maleimides in glacial acetic acid yields thiazolo-triazol-6-yl acetamides . Adapting this to the target compound may require substituting the maleimide with m-tolyl-containing precursors and optimizing reaction conditions (e.g., solvent, temperature) to improve yield. Structural confirmation via IR, NMR, and HRMS is critical .

Q. What spectroscopic methods are essential for characterizing the target compound, and what key signals should researchers prioritize?

Key methods include:

  • 1H/13C NMR : Look for signals corresponding to the m-tolyl group (e.g., aromatic protons at δ 7.2–7.8 ppm) and the benzamide carbonyl (δ ~165–170 ppm). Thiazolo-triazole protons appear as singlet or multiplet signals in δ 6.5–8.5 ppm .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]+) with <5 ppm error .
  • IR : Identify amide C=O stretches (~1650 cm⁻¹) and thiazole C-S-C vibrations (~650 cm⁻¹) .

Q. How can researchers evaluate the preliminary biological activity of this compound, and what assays are recommended?

Initial screening should focus on in vitro cytotoxicity assays (e.g., MTT against cancer cell lines like HCT116 or BEL-7402) . Use L-02 normal cells to assess selectivity. For antimicrobial activity, employ broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi . Dose-response curves and IC50 calculations are critical for prioritizing compounds for further study.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the target compound, particularly for large-scale synthesis?

Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while acetic acid facilitates cyclization .
  • Catalyst use : Phosphorus oxychloride (POCl3) or p-toluenesulfonic acid (PTSA) can accelerate ring closure .
  • Temperature control : Reflux (100–120°C) for cyclization vs. room temperature for condensation steps .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity .

Q. What strategies are effective for resolving contradictions in biological activity data across different studies?

Contradictions may arise from assay variability (e.g., cell line heterogeneity, incubation time). Mitigation steps:

  • Standardized protocols : Use CLSI guidelines for antimicrobial assays and replicate experiments ≥3 times.
  • Computational modeling : Perform molecular docking to validate target engagement (e.g., kinase or tubulin binding) .
  • Meta-analysis : Compare data across structurally analogous compounds (e.g., fluorinated vs. chlorinated derivatives) to identify substituent effects .

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of the m-tolyl and benzamide groups in the target compound?

SAR strategies:

  • Substituent variation : Synthesize analogs with electron-withdrawing (e.g., -NO2) or donating (-OCH3) groups on the benzamide or m-tolyl moiety .
  • Bioisosteric replacement : Replace the thiazolo-triazole core with oxadiazole or imidazoline to assess scaffold specificity .
  • Pharmacophore mapping : Use 3D-QSAR to correlate substituent positions with activity .

Methodological Considerations

Q. What are the best practices for ensuring reproducibility in the synthesis of thiazolo-triazole derivatives?

  • Detailed reaction logs : Record exact molar ratios, solvent volumes, and temperature gradients .
  • Intermediate characterization : Validate each synthetic step with TLC and spectroscopic data .
  • Batch consistency : Use high-purity reagents (≥97%) and control humidity for moisture-sensitive reactions .

Q. How should researchers address solubility challenges during biological testing of this hydrophobic compound?

  • Solubilization agents : Use DMSO (≤0.1% v/v) or cyclodextrins for aqueous compatibility .
  • Prodrug design : Introduce hydrophilic groups (e.g., phosphate esters) temporarily to enhance bioavailability .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。